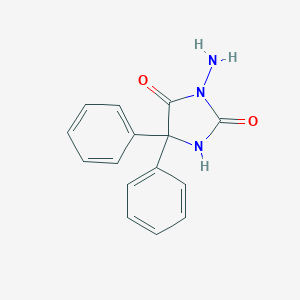

3-amino-5,5-diphenylimidazolidine-2,4-dione

Übersicht

Beschreibung

3-amino-5,5-diphenylimidazolidine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.

The exact mass of the compound N-Aminodiphenylhydantoin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 39.5 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Mode of Action

Biologische Aktivität

3-Amino-5,5-diphenylimidazolidine-2,4-dione, commonly referred to as a derivative of hydantoin, has garnered attention for its diverse biological activities. This compound and its derivatives are primarily explored for their anticonvulsant properties, as well as potential anticancer and antimicrobial activities. This article synthesizes current research findings on the biological activity of this compound, providing insights into its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered imidazolidine ring with two phenyl substituents. This unique structure contributes to its stability under various conditions while allowing for hydrolysis in biological systems, particularly in the presence of hydantoinase enzymes .

Anticonvulsant Activity

One of the most notable biological activities of this compound is its anticonvulsant effect. Studies have demonstrated that this compound exhibits significant anticonvulsant properties through various mechanisms:

- Mechanism of Action : The anticonvulsant activity is primarily mediated by the inhibition of sodium channels in neuronal cells. This action is similar to that of phenytoin, a well-known antiepileptic drug .

- Experimental Evidence : In vivo studies utilizing the Strychnine Induced Convulsion Method have shown that derivatives of this compound possess strong anticonvulsant effects comparable to established drugs like phenytoin .

Table 1: Anticonvulsant Activity of this compound Derivatives

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines:

- Mechanism : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit angiogenesis. This is facilitated through interactions with key molecular targets involved in cell proliferation and survival pathways .

- Cell Line Studies : Research indicates that derivatives exhibit significant antiproliferative activity against MCF7 breast cancer cells with an IC50 value as low as 0.01 μM .

Table 2: Anticancer Activity Against Various Cell Lines

Antimicrobial Activity

In addition to its anticonvulsant and anticancer properties, this compound has been investigated for its antimicrobial effects:

- Broad-Spectrum Activity : Studies have reported that derivatives exhibit antibacterial activity against various strains of bacteria. This highlights the potential for developing new antimicrobial agents based on the hydantoin scaffold .

Table 3: Antimicrobial Activity

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

The primary application of 3-amino-5,5-diphenylimidazolidine-2,4-dione is in the development of anticonvulsant medications. The compound is structurally related to phenytoin, a well-established antiepileptic drug. Research indicates that derivatives of this compound demonstrate significant anticonvulsant activity through mechanisms involving sodium channel inhibition.

Case Study: Anticonvulsant Activity Assessment

A study evaluated the anticonvulsant properties of several derivatives synthesized from this compound using the Strychnine Induced Convulsion Method. The results showed that certain derivatives exhibited strong protective effects against convulsions comparable to phenytoin. Notably:

- 1-Acetyl-5,5-diphenylimidazolidine-2,4-dione demonstrated significant efficacy.

- 1-[3-(4-hydroxyphenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione also showed promising results against induced seizures .

Anticancer Activity

The compound's derivatives have been investigated for their anticancer properties. The structural characteristics of the imidazolidine ring facilitate interactions with biological targets involved in cell proliferation and apoptosis.

Case Study: Antitumor Evaluation

A recent study focused on evaluating the in vitro antitumor activity of various derivatives of this compound against cancer cell lines such as HCT116 (human colon cancer). The findings indicated:

- Certain derivatives inhibited cell growth significantly.

- Mechanistic studies suggested that these compounds may induce apoptosis through mitochondrial pathways .

Antimicrobial Activity

Emerging research has highlighted the antimicrobial potential of this compound and its derivatives. Their ability to inhibit bacterial growth opens avenues for developing new antimicrobial agents.

Case Study: Antimicrobial Testing

A study assessed the antibacterial activity of synthesized derivatives against various bacterial strains. Compounds were tested for their Minimum Inhibitory Concentration (MIC) values:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| AC1 | E. coli | 50 |

| AC2 | S. aureus | 25 |

| AC3 | P. aeruginosa | 30 |

The results demonstrated that specific derivatives exhibited potent antibacterial activity, suggesting their potential use in treating bacterial infections .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance pharmacological properties. Techniques such as acylation and alkylation are commonly employed to produce various derivatives with improved bioactivity.

Synthesis Overview

The standard synthesis route includes:

Analyse Chemischer Reaktionen

Condensation Reactions with Aldehydes

3-Amino-5,5-diphenylimidazolidine-2,4-dione undergoes Schiff base formation when reacted with aromatic aldehydes. This reaction is catalyzed by glacial acetic acid in absolute methanol under reflux conditions .

Reagents and Conditions

-

Aldehydes : Thiophene-2-carbaldehyde, pyridine-2-carbaldehyde

-

Solvent : Absolute methanol

-

Catalyst : Glacial acetic acid

-

Molar Ratio : 1:1 (hydantoin:aldehyde)

-

Temperature : Reflux

Products

| Aldehyde Used | Product Name | Key Structural Features |

|---|---|---|

| Thiophene-2-carbaldehyde | SB1-Ph (Schiff base derivative) | Thienyl substituent, electron-donating |

| Pyridine-2-carbaldehyde | SB4-Ph (Schiff base derivative) | Pyridyl substituent, electron-withdrawing |

Mechanistic Insight :

The amino group at the 3-position nucleophilically attacks the aldehyde carbonyl, forming an imine (C=N) bond . This reactivity is exploited to synthesize derivatives with enhanced anticonvulsant activity .

Nucleophilic Substitution with Carboxylic Acids

Reactions with carboxylic acids yield amide or ester derivatives, depending on the acid’s structure. These reactions proceed via nucleophilic acyl substitution .

General Protocol

-

Reactants : this compound + carboxylic acid (e.g., tartaric, salicylic, or benzoic acid)

-

Solvent : Ethanol

-

Conditions : Reflux for 3 hours, followed by ice-water quenching and recrystallization .

Representative Examples

Applications :

These derivatives are explored for their pharmacological potential, particularly in anticonvulsant drug development .

Hydrogen Bonding and Crystal Packing

While not a reaction per se, the compound’s hydrogen-bonding behavior influences its reactivity.

Structural Analysis

-

N–H⋯O Interactions : The amino and carbonyl groups participate in N–H⋯O hydrogen bonds, forming columnar units in the crystal lattice .

-

Dihedral Angles : Two independent molecules in the asymmetric unit exhibit varied phenyl ring orientations (dihedral angles: 54.6° vs. 70.9°) .

Implications :

Crystal packing affects solubility and bioavailability, critical for designing derivatives with improved pharmacokinetics .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar hydantoins due to its amino substitution:

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| Ethotoin (5-methyl derivative) | Less nucleophilic at C3 | Methyl group reduces amine availability |

| 5,5-Dimethylhydantoin | No aromatic substitution | Lacks phenyl groups, altering electronic effects |

Biological Activity Correlation

Derivatives synthesized via the above reactions show promising anticonvulsant profiles:

-

SB1-Ph and SB4-Ph : Exhibit additive effects with phenytoin in maximal electroshock (MES) tests .

-

AC4 and AC5 : Demonstrated enhanced bioavailability due to hydrogen-bonding interactions .

Docking Studies :

Schiff base derivatives (e.g., SB1-Ph) show strong binding to opioid receptors, suggesting a dual mechanism of action .

Synthetic Limitations and Challenges

Eigenschaften

IUPAC Name |

3-amino-5,5-diphenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c16-18-13(19)15(17-14(18)20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDASILDKNHAVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153591 | |

| Record name | N-Aminodiphenylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832774 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1224-08-4 | |

| Record name | N-Aminodiphenylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Aminodiphenylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characteristics of N-Aminodiphenylhydantoin?

A1: N-Aminodiphenylhydantoin (3-amino-5,5-diphenylimidazolidine-2,4-dione) crystallizes with two independent molecules in the asymmetric unit. [] These molecules show variation in the dihedral angles formed between the phenyl groups and the five-membered rings. [] This structural information is crucial for understanding its interactions and potential biological activity.

Q2: Are there any studies on the hydrogen bonding patterns of N-Aminodiphenylhydantoin?

A3: Yes, research has revealed that N-Aminodiphenylhydantoin molecules engage in N—H⋯O hydrogen bonding. [] This interaction leads to the formation of columnar units within the crystal structure, characterized by approximate fourfold rotational symmetry around axes parallel to b. [] Understanding these interactions is crucial for comprehending the compound's physical properties and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.